3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Attachment of the Isoquinoline Moiety: The 3,4-dihydroisoquinoline group can be introduced via a nucleophilic substitution reaction, where the azetidine ring reacts with a halogenated isoquinoline derivative.
Formation of the Propanone Linker: The final step involves the formation of the propanone linker, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanone linker, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: N-oxides of the isoquinoline moiety.
Reduction: Alcohol derivatives of the propanone linker.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules
Biology
Biologically, the compound is studied for its potential pharmacological activities. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.
Industry
Industrially, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one: Lacks the fluorine substituent.
3-(4-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one: Lacks the chlorine substituent.
3-(4-chloro-3-fluorophenyl)-1-(3-(isoquinolin-2-yl)azetidin-1-yl)propan-1-one: Lacks the dihydroisoquinoline moiety.
Uniqueness
The presence of both chlorine and fluorine substituents on the phenyl ring, along with the dihydroisoquinoline moiety, gives 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one unique chemical and biological properties. These features can enhance its reactivity and specificity in various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O/c22-19-7-5-15(11-20(19)23)6-8-21(26)25-13-18(14-25)24-10-9-16-3-1-2-4-17(16)12-24/h1-5,7,11,18H,6,8-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLRHGCZWZXODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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